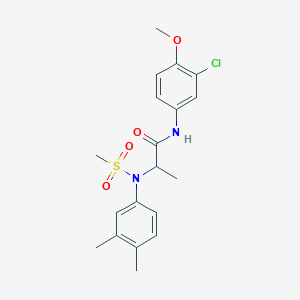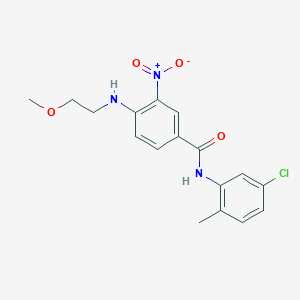![molecular formula C14H7F3N2O3 B4194937 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B4194937.png)
3-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile
Overview
Description
3-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a benzonitrile moiety. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns. It is used in various scientific research applications due to its distinctive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile typically involves the nitration of 4-(trifluoromethyl)benzonitrile. This process can be achieved by treating 4-(trifluoromethyl)benzonitrile with a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, minimizing the risk of side reactions and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 3-[2-amino-4-(trifluoromethyl)phenoxy]benzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of higher oxidation state derivatives or cleavage products.
Scientific Research Applications
3-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its bioactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile is primarily related to its ability to interact with biological molecules through its nitro and trifluoromethyl groups. These functional groups can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-nitro-4-(trifluoromethyl)benzonitrile: Shares similar functional groups but differs in the position of the nitro group.
2-nitro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a benzonitrile moiety.
4-nitro-3-(trifluoromethyl)phenol: Similar structure with a different substitution pattern.
Uniqueness
3-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile is unique due to the combination of its nitro, trifluoromethyl, and benzonitrile groups. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O3/c15-14(16,17)10-4-5-13(12(7-10)19(20)21)22-11-3-1-2-9(6-11)8-18/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTWVDIALOFNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B4194858.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenoxypropanamide](/img/structure/B4194859.png)
![N-(4-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B4194867.png)
![N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE](/img/structure/B4194869.png)
![N-(2,6-dimethylphenyl)-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4194874.png)
![2-[2-Phenyl-1-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B4194878.png)

![4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE](/img/structure/B4194888.png)
![5,6,7-trimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B4194894.png)
![N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B4194897.png)
![8-(1,4-dithiepan-6-yl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4194904.png)
![N-(2-methoxybenzyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4194918.png)

